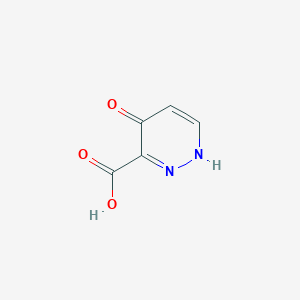
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide (NM7-Indole) is a novel compound developed by researchers at the University of Tokyo that has been widely studied for its potential use in scientific research. NM7-Indole is a boron-based compound that has been found to possess a wide range of properties and applications, including the ability to act as a catalyst, a ligand, and an inhibitor of certain biochemical processes. In addition, NM7-Indole has been found to have a number of potential therapeutic applications, including the potential to inhibit cancer growth and to reduce inflammation.
科学的研究の応用
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been found to have a number of potential applications in scientific research. For example, it has been found to be a useful inhibitor of certain biochemical processes, including the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of the enzyme dihydrofolate reductase (DHFR). In addition, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been found to be a useful catalyst in the synthesis of certain compounds, including the synthesis of indolines, pyridines, and indoles. Finally, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has also been found to be a useful ligand for the binding of certain metals, including zinc, copper, and iron.
作用機序
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been found to act as an inhibitor of certain biochemical processes by binding to the active site of the enzyme and blocking its activity. Specifically, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been found to bind to the active site of cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR), preventing the enzymes from catalyzing their respective reactions. In addition, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has also been found to bind to certain metals, such as zinc, copper, and iron, and act as a ligand, allowing the metals to bind to other molecules.
Biochemical and Physiological Effects
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been found to have a number of biochemical and physiological effects. Specifically, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and dihydrofolate reductase (DHFR). In addition, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has also been found to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential therapeutic applications in the treatment of certain types of cancer. Finally, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has also been found to reduce inflammation in animal models, suggesting that it may have potential therapeutic applications in the treatment of certain inflammatory diseases.
実験室実験の利点と制限
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with yields of the reaction typically around 80%. In addition, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is also relatively stable, making it suitable for storage and use in lab experiments. Finally, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide has been found to have a number of potential applications in scientific research, including the inhibition of certain enzymes and the binding of certain metals.
On the other hand, there are also a number of limitations to using N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide in lab experiments. For example, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is relatively expensive to synthesize, and the yields of the reaction are not always consistent. In addition, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is a relatively new compound, and thus the full range of its potential applications is not yet known. Finally, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide is also relatively toxic, and thus care must be taken when handling and using it in lab experiments.
将来の方向性
The potential applications of N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide are still being explored, and thus there are a number of potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide, such as its ability to inhibit cancer growth and reduce inflammation. In addition, further research could also be conducted to explore the potential applications of N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide as a catalyst and a ligand. Finally, further research could also be conducted to explore the potential toxicity of N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide and to develop methods to reduce its toxicity.
合成法
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide can be synthesized in a number of ways. One method involves the use of boron trifluoride-ethanol complex (BF3-EtOH) as a catalyst and a mixture of indole-2-carboxylic acid, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide and dimethylformamide (DMF) as the reactants. The reaction is conducted at room temperature and the product is isolated by filtration. The yield of the reaction is typically around 80%.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide involves the reaction of N-methyl-1H-indole-2-carboxylic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a coupling agent, followed by N-methylation of the resulting intermediate.", "Starting Materials": [ "N-methyl-1H-indole-2-carboxylic acid", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Coupling agent", "Methylating agent" ], "Reaction": [ "Step 1: N-methyl-1H-indole-2-carboxylic acid is reacted with a coupling agent in the presence of a base to form an activated ester intermediate.", "Step 2: The activated ester intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the boronate ester intermediate.", "Step 3: The boronate ester intermediate is then reacted with a methylating agent to form the final product, N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide." ] } | |
CAS番号 |
925230-13-3 |
製品名 |
N-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxamide |
分子式 |
C16H21BN2O3 |
分子量 |
300.2 |
純度 |
90 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



